Tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
Tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[35]nonane-7-carboxylate is an organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves a series of chemical reactions starting from readily available precursors. One common method involves the reaction of 2,7-diazaspiro[3.5]nonane with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
- Tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Uniqueness
Tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of the aminocarbonothioyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required .
Properties
Molecular Formula |
C14H24N2O2S |
---|---|
Molecular Weight |
284.42 g/mol |
IUPAC Name |
tert-butyl 2-carbamothioyl-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C14H24N2O2S/c1-13(2,3)18-12(17)16-6-4-14(5-7-16)8-10(9-14)11(15)19/h10H,4-9H2,1-3H3,(H2,15,19) |
InChI Key |
MBYLVINWDBOFGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)C(=S)N |
Origin of Product |
United States |
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